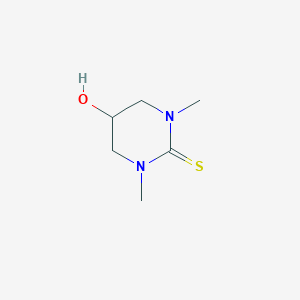
1-(1-Hydroxy-5-methyl-1H-1,2,3-triazol-4-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Hydroxy-5-methyl-1H-1,2,3-triazol-4-yl)ethanone is a heterocyclic compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of the hydroxy and ethanone groups in its structure further enhances its reactivity and potential utility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Hydroxy-5-methyl-1H-1,2,3-triazol-4-yl)ethanone typically involves the cyclization of appropriate precursors under controlled conditions. This reaction is often carried out in an aqueous medium to enhance the reaction rate and yield .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can help in achieving higher yields and purity. The choice of solvents, catalysts, and reaction parameters is crucial in scaling up the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(1-Hydroxy-5-methyl-1H-1,2,3-triazol-4-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The ethanone group can be reduced to form an alcohol.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of 1-(1-oxo-5-methyl-1H-1,2,3-triazol-4-yl)ethanone.
Reduction: Formation of 1-(1-hydroxy-5-methyl-1H-1,2,3-triazol-4-yl)ethanol.
Substitution: Formation of various substituted triazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(1-Hydroxy-5-methyl-1H-1,2,3-triazol-4-yl)ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against carbonic anhydrase-II.
Medicine: Explored for its anticancer properties due to its ability to inhibit histone deacetylases.
Industry: Utilized in the development of new materials, such as polymers and corrosion inhibitors.
Wirkmechanismus
The mechanism of action of 1-(1-Hydroxy-5-methyl-1H-1,2,3-triazol-4-yl)ethanone involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate . In the case of histone deacetylase inhibition, it interacts with the enzyme’s active site, leading to the accumulation of acetylated histones and altered gene expression .
Vergleich Mit ähnlichen Verbindungen
1-(1H-1,2,3-Triazol-4-yl)methanol: Similar structure but lacks the ethanone group.
1-(1H-1,2,3-Triazol-4-yl)ethanol: Similar structure but has an alcohol group instead of a hydroxy group.
1-(1H-1,2,3-Triazol-4-yl)acetone: Similar structure but has a ketone group instead of a hydroxy group.
Uniqueness: 1-(1-Hydroxy-5-methyl-1H-1,2,3-triazol-4-yl)ethanone is unique due to the presence of both the hydroxy and ethanone groups, which confer distinct reactivity and potential applications. Its ability to participate in a variety of chemical reactions and its potential as a multi-target inhibitor make it a valuable compound in research and industry.
Eigenschaften
Molekularformel |
C5H7N3O2 |
|---|---|
Molekulargewicht |
141.13 g/mol |
IUPAC-Name |
1-(1-hydroxy-5-methyltriazol-4-yl)ethanone |
InChI |
InChI=1S/C5H7N3O2/c1-3-5(4(2)9)6-7-8(3)10/h10H,1-2H3 |
InChI-Schlüssel |
LSQUYYDVKJTWJV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=NN1O)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


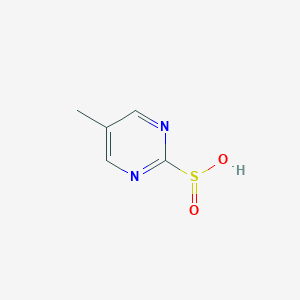
![[(3aR,4R,6R,6aR)-2,2-dimethyl-4-(3-oxo-5-sulfanylidene-1,2,4-triazin-2-yl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl acetate](/img/structure/B15245993.png)
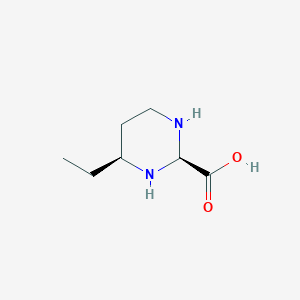
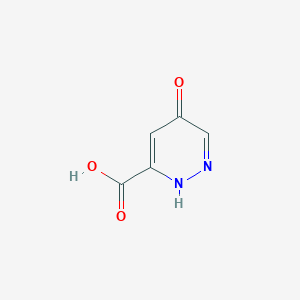
![Methyl 3-amino-5,6-dihydro-4H-thieno[2,3-c]pyrrole-2-carboxylate hydrochloride](/img/structure/B15246019.png)
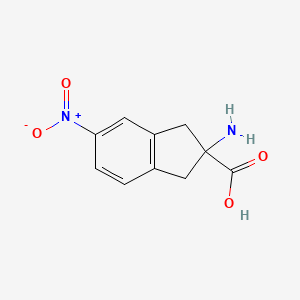
![5-Cyclopropyl-2-((3'-fluoro-[2,4'-bipyridin]-5-yl)amino)benzoic acid](/img/structure/B15246021.png)
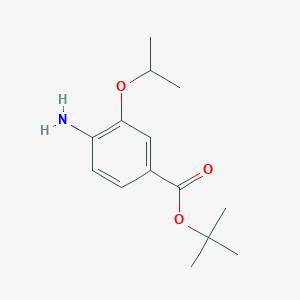

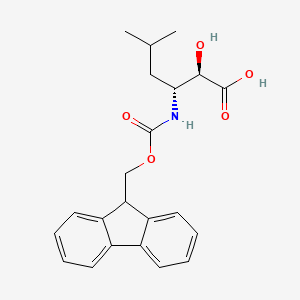
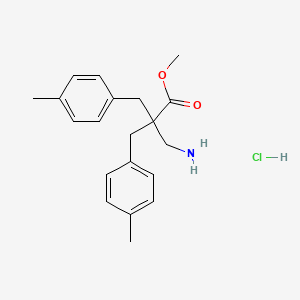

![5-Propyl[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(2H)-one](/img/structure/B15246058.png)
